Cas no 1797142-92-7 (6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide)

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS024566767
- 6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide
- 6-bromo-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]indazole-3-carboxamide
- F6445-6716
- 1797142-92-7
- 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide
-
- インチ: 1S/C20H16BrN3OS/c1-24-19(17-7-6-15(21)10-18(17)23-24)20(25)22-11-13-4-2-3-5-16(13)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25)
- InChIKey: AJCPCUFLCGZSOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=NN(C)C=2C(NCC1=CC=CC=C1C1=CSC=C1)=O
計算された属性
- せいみつぶんしりょう: 425.01975g/mol
- どういたいしつりょう: 425.01975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 75.2Ų
6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-6716-2mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-20mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-15mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-5μmol |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-30mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-1mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-10mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-2μmol |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-50mg |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6445-6716-20μmol |
6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |
1797142-92-7 | 90%+ | 20μl |
$79.0 | 2023-05-20 |
6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamideに関する追加情報
Introduction to 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide (CAS No. 1797142-92-7) and Its Emerging Applications in Chemical Biology
The compound 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide (CAS No. 1797142-92-7) represents a fascinating intersection of medicinal chemistry and chemical biology, showcasing structural features that have garnered significant attention in recent years. This heterocyclic molecule, characterized by its brominated indazole core, a methyl substituent, and a benzyl-thiophene side chain, exhibits promising pharmacological properties that make it a valuable scaffold for drug discovery and biomolecular research.
At the heart of its molecular architecture lies the indazole ring system, a motif widely recognized for its biological activity. Indazoles are known to interact with various biological targets, including enzymes and receptors, making them attractive for developing therapeutic agents. The presence of a bromo group at the 6-position of the indazole ring not only enhances the compound's lipophilicity but also serves as a versatile handle for further chemical modifications. This structural feature is particularly relevant in modern drug design, where halogenated aromatic compounds are frequently explored due to their improved metabolic stability and binding affinity.
The methyl substituent at the 2-position of the indazole ring further fine-tunes the electronic properties of the molecule, influencing its interactions with biological targets. This substitution pattern is often employed to modulate receptor binding affinity and selectivity, a key consideration in medicinal chemistry. Additionally, the benzyl-thiophene side chain introduces an aromatic system that can engage in π-stacking interactions with biological macromolecules. Such interactions are crucial for optimizing drug-like properties, including solubility and cell membrane permeability.
One of the most compelling aspects of 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide is its potential as a tool compound in chemical biology research. The compound's unique structural features make it an excellent candidate for studying protein-ligand interactions at the molecular level. Recent studies have demonstrated that indazole derivatives can serve as probes for investigating signaling pathways and enzyme mechanisms. The bromine atom, in particular, allows for facile derivatization via cross-coupling reactions, enabling researchers to generate libraries of analogs with tailored pharmacological profiles.
In the realm of drug discovery, this compound has been explored as a precursor for developing novel therapeutics targeting neurological disorders. Indazoles have shown promise in modulating neurotransmitter systems, and modifications to their core structure can lead to compounds with enhanced efficacy and reduced side effects. The benzyl-thiophene moiety further expands the structural diversity of potential derivatives, allowing for fine-tuning of pharmacokinetic properties such as bioavailability and metabolic clearance.
Recent advances in computational chemistry have also highlighted the utility of 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide as a scaffold for virtual screening campaigns. Its molecular descriptors align well with those of known bioactive compounds, making it an ideal candidate for high-throughput docking studies. These computational approaches have accelerated the identification of lead compounds with high binding affinity to therapeutic targets, streamlining the drug discovery process.
The synthesis of this compound exemplifies modern organic chemistry techniques, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These methods allow for efficient construction of complex heterocyclic frameworks while maintaining high regioselectivity and yield. The benzyl-thiophene side chain was particularly challenging to introduce but was achieved through a multi-step sequence involving Buchwald-Hartwig coupling followed by functional group interconversion.
From a chemical biology perspective, 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide has been employed in mechanistic studies to probe enzyme inhibition mechanisms. Its ability to act as both an inhibitor and a probe ligand makes it valuable for elucidating reaction pathways and identifying key residues involved in catalysis. Such insights are critical for designing inhibitors with improved potency and selectivity against therapeutic targets.
The compound's potential extends beyond academic research into industrial applications. Pharmaceutical companies have shown interest in indazole derivatives due to their broad spectrum of biological activities. The structural motifs present in 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide align well with current trends in drug development, where molecules exhibiting multiple binding modes are favored for their enhanced pharmacological efficacy.
In conclusion,6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide (CAS No. 1797142-92-7) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features offer opportunities for developing novel therapeutics while providing valuable insights into fundamental biochemical processes. As research continues to uncover new applications for this compound and its derivatives,its significance in chemical biology is poised to grow even further.
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